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H-Asn(glcnac-beta-D)-OH-d2

Cat. No.: B12404383
M. Wt: 337.32 g/mol
InChI Key: YTTRPBWEMMPYSW-WMYBJMCWSA-N
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Description

Overview of the Asparagine-β-D-N-Acetylglucosamine Linkage as a Core Glycosylation Unit

The attachment of the glycan to the asparagine residue is mediated by a specific linkage, most commonly N-acetylglucosamine to asparagine (GlcNAcβ1-Asn). nih.gov This linkage forms the foundational unit of all N-glycans. In animal cells, the glycan attached to the asparagine is almost invariably N-acetylglucosamine (GlcNAc) in the β-configuration. wikipedia.org

The biosynthesis of N-glycans begins with the assembly of a lipid-linked oligosaccharide (LLO) precursor on a dolichol phosphate (B84403) carrier in the ER membrane. wikipedia.org This precursor has a common core structure made up of two N-acetylglucosamine residues and three mannose residues. wikipedia.org This core is then transferred as a single unit to the asparagine side chain of the target protein. wikipedia.org

N-acetylglucosamine (GlcNAc) is a fundamental amino sugar that is essential for protein glycosylation. frontiersin.org The activated form, UDP-GlcNAc, serves as the donor for the initial GlcNAc residue in the biosynthesis of the LLO. frontiersin.orgnih.gov The incorporation of GlcNAc is a critical and often challenging step in the chemical synthesis of oligosaccharides for biological studies due to the poor reactivity of GlcNAc donors. acs.org

The chitobiose core (GlcNAcβ1-4GlcNAc) is a conserved feature of eukaryotic N-glycans. nih.gov Following the transfer to the protein, the glycan undergoes extensive processing, but the initial GlcNAcβ1-Asn linkage and the subsequent GlcNAc residue remain as the core connection point. wikipedia.org

Rationale for the Research Utility of Defined Glycopeptide Structures in Glycobiology

The study of glycoproteins is often complicated by their inherent heterogeneity. researchgate.net A single glycoprotein (B1211001) can exist as a mixture of "glycoforms," which have the same peptide backbone but differ in their attached glycan structures. oup.comrsc.org This microheterogeneity makes it difficult to elucidate the specific roles of individual glycan structures. oup.com

To overcome this challenge, the chemical and chemoenzymatic synthesis of well-defined, homogeneous glycopeptides and glycoproteins has become an invaluable tool in glycobiology research. oup.combeilstein-journals.orgnih.gov These synthetic molecules, with precisely known glycan structures and attachment sites, allow researchers to investigate the specific functions of carbohydrates in a controlled manner. beilstein-journals.orgbeilstein-journals.org

Synthetic glycopeptides have been instrumental in:

Developing synthetic vaccines: Glycopeptides bearing tumor-associated carbohydrate antigens are being explored as anti-tumor vaccines. beilstein-journals.orgnih.gov

Investigating protein-binding events: The peptide backbone and the glycan can both contribute to the binding epitope for antibodies and other proteins. beilstein-journals.orgbeilstein-journals.org

Studying enzyme mechanisms: Defined glycopeptide substrates are essential for characterizing the activity and specificity of glycosyltransferases and glycosidases. oup.com

The ability to synthesize complex glycopeptides has been significantly advanced by techniques like native chemical ligation (NCL) and expressed protein ligation (EPL), which allow for the construction of larger, functional glycoproteins from smaller synthetic pieces. oup.comnih.gov

Contextualizing Deuterium (B1214612) Labeling in Glycobiology Research for Mechanistic and Analytical Studies

Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative glycomics and proteomics. researchgate.netnih.gov It allows for the accurate comparison of glycan and protein expression levels between different biological samples. researchgate.net Deuterium (²H), a stable isotope of hydrogen, is a cost-effective and versatile label that can be incorporated into biomolecules. researchgate.net

Deuterium labeling can be achieved through several methods:

Metabolic labeling: Cells are cultured in media containing deuterated precursors, such as D₂O (heavy water) or deuterated glucose, which are then incorporated into newly synthesized biomolecules. researchgate.netbiorxiv.org

Chemical labeling: Deuterated tags are chemically attached to isolated glycans or peptides. nih.gov

Enzymatic labeling: Isotopically labeled sugars are incorporated into glycans using specific enzymes. researchgate.net

In glycobiology, deuterium labeling is used for:

Quantitative analysis: Comparing the abundance of specific glycans between different samples. researchgate.netrsc.org

Structural analysis: Simplifying complex NMR spectra of carbohydrates to aid in conformational studies. acs.org Perdeuteration (full deuteration) is particularly advantageous for neutron diffraction experiments to study lectin-carbohydrate interactions. researchgate.net

Metabolic pathway studies: Tracing the uptake and metabolism of deuterated carbohydrates in cells and organisms. researchgate.net

Mechanistic studies: Investigating the mechanisms of glycan dissociation in mass spectrometry. acs.org

The use of deuterated carbohydrates provides a "label-free" approach in the sense that the small mass change does not typically alter the biological activity of the molecule, making it a valuable tool for in vivo studies. anr.fr

Scope and Objectives of Research on H-Asn(glcnac-beta-D)-OH-d2 as a Model Compound and Research Tool

The compound H-Asn(glcnac-beta-D)-OH is an endogenous metabolite found in urine and is associated with research into NGLY1-CDDG, a congenital disorder of deglycosylation. medchemexpress.com The deuterated version, this compound, serves as a valuable research tool.

The primary objectives of using this compound in research include:

Internal Standard for Mass Spectrometry: Due to its identical chemical properties but different mass, the deuterated compound is an ideal internal standard for the accurate quantification of the non-deuterated H-Asn(glcnac-beta-D)-OH in biological samples. This is crucial for diagnostic and research applications related to NGLY1 deficiency.

Tracer for Metabolic Studies: The deuterium label allows researchers to trace the metabolic fate of this glyco-amino acid in cellular and animal models. This can provide insights into the pathways involved in its formation and degradation, which are relevant to understanding the pathophysiology of NGLY1-CDDG.

Tool for Mechanistic Studies: The defined structure of this compound makes it a useful substrate for studying the enzymes involved in glycan processing and deglycosylation. The deuterium label can be used to probe kinetic isotope effects and reaction mechanisms.

In essence, this compound encapsulates the principles discussed in the preceding sections. It is a defined glycopeptide structure, representing the core N-glycosylation linkage, and incorporates a deuterium label for advanced analytical and mechanistic studies. Its use as a model compound and research tool is central to advancing our understanding of fundamental glycobiology and its role in human disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N3O8 B12404383 H-Asn(glcnac-beta-D)-OH-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21N3O8

Molecular Weight

337.32 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2R,3R,4R,5S,6R)-3-[(2,2-dideuterioacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1/i1D2

InChI Key

YTTRPBWEMMPYSW-WMYBJMCWSA-N

Isomeric SMILES

[2H]C([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O

Origin of Product

United States

Enzymatic and Biosynthetic Pathways of N Glycan Core Formation

Initial Steps of Oligosaccharide Assembly on Dolichyl Phosphate (B84403) in the Endoplasmic Reticulum

The biosynthesis of N-glycans commences on the cytoplasmic face of the endoplasmic reticulum membrane with the assembly of a precursor oligosaccharide on a lipid carrier known as dolichyl phosphate (Dol-P). wikipedia.orgresearchgate.net This process is a multi-step pathway involving a series of glycosyltransferases. oup.com

The first committed step is the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-N-acetylglucosamine (UDP-GlcNAc) to Dol-P, forming GlcNAc-P-P-Dol. researchgate.net This reaction is catalyzed by dolichyl-phosphate alpha-N-acetylglucosaminyltransferase. ontosight.ai Subsequently, a second GlcNAc residue is added, followed by the sequential addition of five mannose residues. wikipedia.org These initial seven sugar residues are assembled on the cytoplasmic side of the ER membrane. researchgate.net The donor for these mannose residues is GDP-mannose. oup.com

The resulting lipid-linked oligosaccharide (LLO), Man5GlcNAc2-P-P-Dol, is then translocated across the ER membrane into the lumen by a protein known as a flippase. wikipedia.orgresearchgate.net Within the ER lumen, the oligosaccharide chain is further elongated by the addition of four more mannose residues and three terminal glucose residues. wikipedia.orgoup.com The donors for these lumenal mannose and glucose residues are dolichol-phosphate-mannose (Dol-P-Man) and dolichol-phosphate-glucose (Dol-P-Glc), respectively. wikipedia.orgreactome.org This culminates in the formation of the mature precursor oligosaccharide, Glc3Man9GlcNAc2-P-P-dolichol. researchgate.netoup.com The availability of dolichyl phosphate can be a rate-limiting factor in this process and is regulated by enzymes such as dolichol kinase and dolichol monophosphatase. nih.govmdpi.com

Table 1: Initial Steps of Oligosaccharide Assembly on Dolichyl Phosphate
StepLocationEnzymeDonor SubstrateProduct
1Cytoplasmic face of ERDolichyl-phosphate alpha-N-acetylglucosaminyltransferaseUDP-GlcNAcGlcNAc-P-P-Dol
2Cytoplasmic face of ERGlycosyltransferaseUDP-GlcNAcGlcNAc2-P-P-Dol
3-7Cytoplasmic face of ERMannosyltransferasesGDP-ManMan5GlcNAc2-P-P-Dol
8ER MembraneFlippase-Man5GlcNAc2-P-P-Dol (Lumenal)
9-12ER LumenMannosyltransferasesDol-P-ManMan9GlcNAc2-P-P-Dol
13-15ER LumenGlucosyltransferasesDol-P-GlcGlc3Man9GlcNAc2-P-P-Dol

Mechanism of Oligosaccharyltransferase (OST)-Mediated Glycan Transfer to Asparagine Residues (Asn-X-Ser/Thr Sequon)

Once the full Glc3Man9GlcNAc2 precursor oligosaccharide is assembled on the dolichyl pyrophosphate carrier, it is transferred en bloc to a specific asparagine (Asn) residue within a nascent polypeptide chain. researchgate.netoup.com This crucial step is catalyzed by the oligosaccharyltransferase (OST) complex, a multi-subunit enzyme embedded in the ER membrane. wikipedia.orgmdpi.com

The OST complex recognizes a specific amino acid sequence known as an N-glycosylation sequon, which is typically Asn-X-Ser or Asn-X-Thr, where X can be any amino acid except proline. wikipedia.orgnih.govnih.gov The transfer of the oligosaccharide from the dolichol pyrophosphate donor to the asparagine side chain is a single, concerted reaction. nih.gov The reaction is driven by the energy released from the cleavage of the high-energy pyrophosphate bond linking the glycan to the dolichol carrier. wikipedia.org

Characterization of Glycosyltransferases and Glycosidases Involved in N-Glycan Processing

Following the transfer of the initial Glc3Man9GlcNAc2 oligosaccharide to the protein, it undergoes extensive processing or "trimming" by a series of glycosidases, followed by the addition of new sugar residues by glycosyltransferases. mdpi.comsigmaaldrich.com This processing occurs as the glycoprotein (B1211001) moves through the endoplasmic reticulum and the Golgi apparatus, leading to the vast diversity of mature N-glycan structures. sigmaaldrich.com

The initial trimming steps in the ER involve the sequential removal of the three terminal glucose residues by glucosidase I and glucosidase II. wikipedia.orgnih.gov Subsequently, specific mannose residues are removed by ER α-mannosidases. researchgate.net These trimming events are crucial for quality control, ensuring that only correctly folded proteins are transported out of the ER. wikipedia.org

In the Golgi apparatus, further processing occurs, which can lead to the formation of high-mannose, hybrid, or complex N-glycans. wikipedia.org This diversification is achieved through the concerted action of various glycosidases and glycosyltransferases that are localized to specific compartments of the Golgi. nih.govmdpi.com

Substrate Specificity of N-Glycosyltransferases for the Asn-GlcNAc Linkage

The enzymes responsible for elongating the N-glycan core, the N-glycosyltransferases, exhibit a high degree of substrate specificity. mdpi.comnih.gov This specificity is determined by the type of sugar donor (typically a nucleotide sugar), the acceptor substrate (the growing glycan chain), and the specific linkage formed. nih.govnih.gov

The initial N-acetylglucosaminyltransferase that acts on the trimmed Man5GlcNAc2-Asn structure, N-acetylglucosaminyltransferase I (GlcNAcT-I), is a key enzyme that directs the pathway towards the formation of hybrid and complex N-glycans. sigmaaldrich.com It adds a single GlcNAc residue in a β(1→2) linkage to a specific mannose residue. sigmaaldrich.com The action of GlcNAcT-I is a prerequisite for the subsequent action of other glycosidases and glycosyltransferases that generate the more complex structures. sigmaaldrich.com The specificity of these enzymes for particular glycan structures ensures the ordered assembly of the final N-glycan. nih.gov While the recognition of the oligosaccharide substrate is well-studied, the mechanisms by which these enzymes select specific glycoprotein substrates within the Golgi are still being elucidated. mdpi.com

Mechanisms of Endoglycosidase and Exoglycosidase Action on N-Glycan Core Structures

Glycosidases, enzymes that cleave glycosidic bonds, are broadly classified as either endoglycosidases or exoglycosidases. nih.govsigmaaldrich.com Both types play critical roles in the processing and analysis of N-glycans.

Exoglycosidases sequentially remove terminal sugar residues from the non-reducing end of the glycan chain. wikipedia.orgneb.com They are highly specific for both the sugar residue and the anomeric linkage (α or β). neb.com Key exoglycosidases involved in N-glycan trimming include α-mannosidases, β-mannosidase, sialidases, and α-fucosidases. sigmaaldrich.com For instance, in the Golgi, α-mannosidases trim mannose residues to create the Man5GlcNAc2 core, which is the substrate for GlcNAcT-I. sigmaaldrich.com The sequential use of different exoglycosidases is a powerful tool for determining the sequence and linkage of sugars in a glycan. neb.commaxapress.com

Endoglycosidases cleave internal glycosidic bonds within the glycan chain, often within the chitobiose core (GlcNAc-GlcNAc) linked to the asparagine residue. neb.comnih.gov This action releases a larger portion of the glycan from the protein. neb.com Different endoglycosidases exhibit distinct specificities for the type of N-glycan they cleave.

Table 2: Specificity of Common Endoglycosidases for N-Glycan Core Structures
EndoglycosidaseCleavage SiteSubstrate SpecificityReference
Peptide-N-Glycosidase F (PNGase F)Between the innermost GlcNAc and the asparagine residueMost N-linked glycans (high mannose, hybrid, complex) neb.comnih.gov
Endoglycosidase H (Endo H)Between the two GlcNAc residues of the chitobiose coreHigh mannose and some hybrid N-glycans sigmaaldrich.comneb.comnih.gov
Endoglycosidase F1 (Endo F1)Between the two GlcNAc residues of the chitobiose coreHigh mannose and hybrid N-glycans sigmaaldrich.com
Endoglycosidase F2 (Endo F2)Between the two GlcNAc residues of the chitobiose coreBiantennary complex N-glycans sigmaaldrich.comnih.gov
Endoglycosidase F3 (Endo F3)Between the two GlcNAc residues of the chitobiose coreBiantennary and triantennary complex N-glycans (non-fucosylated) sigmaaldrich.com
Endoglycosidase S (Endo S)Between the two GlcNAc residues of the chitobiose coreN-linked glycans on the heavy chain of native IgG neb.com
Endoglycosidase D (Endo D)Between the two GlcNAc residues of the chitobiose corePaucimannose N-linked glycans neb.com

In Vitro Reconstitution of N-Glycosylation Events Using Defined Substrates and Enzymes

The complexity of N-glycosylation within the cell has driven the development of in vitro systems to study specific enzymatic steps in a controlled environment. mdpi.com By using defined substrates, such as glycoproteins with homogeneous high-mannose N-glycans, and purified recombinant glycosidases and glycosyltransferases, researchers can reconstitute specific N-glycan processing pathways. mdpi.com

For example, a model glycoprotein like bovine pancreatic RNase B, which has a single N-glycosylation site with high-mannose glycans, can be sequentially treated with purified enzymes to generate specific complex N-glycan structures. mdpi.com This involves trimming with mannosidases, followed by the addition of GlcNAc by GlcNAcT-I, galactose by galactosyltransferases, and finally sialic acid by sialyltransferases. mdpi.com

These in vitro systems are invaluable for:

Elucidating the substrate specificity and kinetic parameters of individual glycosyltransferases and glycosidases.

Producing glycoproteins with homogeneous, well-defined N-glycoforms for structural and functional studies. mdpi.com

Investigating the impact of specific glycan structures on protein properties.

Developing engineered glycoproteins with improved therapeutic properties. mdpi.com

The ability to perform these reactions in a stepwise or one-pot manner provides a powerful platform for glycoengineering and for dissecting the intricate enzymatic machinery of N-glycan biosynthesis. mdpi.com

Structural Characterization and Conformational Analysis of the Asn Glcnac Beta D Motif

Spectroscopic Analysis of the Asparagine-β-D-N-Acetylglucosamine Linkage in Model Glycopeptides

Spectroscopic methods are indispensable for elucidating the precise structure of the Asn-GlcNAc linkage. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed atomic-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure of glycopeptides in solution. nih.gov Two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities between protons on the sugar and the peptide. For instance, NOE crosspeaks have been observed between the N-acetyl group of the GlcNAc residue and protons on the asparagine side chain and peptide backbone, confirming their close spatial relationship. pnas.org The chemical shifts of anomeric protons and carbons are characteristic of the linkage type and conformation. nih.gov Deuterium (B1214612) labeling, as in H-Asn(GlcNAc-beta-D)-OH-d2, is often employed in NMR studies to simplify complex spectra or probe specific dynamics.

Table 1: Representative 1H and 13C NMR Chemical Shifts (ppm) for the Asn-GlcNAc Linkage Region. nih.gov
AtomTypical 1H Chemical Shift (δ)Typical 13C Chemical Shift (δ)Notes
GlcNAc H1 (Anomeric)~4.5-5.0~81The 13C shift is characteristic of the N-linkage to Asn, differing from O-linked anomeric carbons (~101-108 ppm).
GlcNAc N-Acetyl (CH3)~2.0~23A sharp singlet, often used as a reference point.
Asn α-CH~4.7~51Chemical shift is sensitive to backbone conformation.
Asn β-CH2~2.8-3.0~37Protons are diastereotopic and show distinct signals.

Mass Spectrometry (MS) is crucial for confirming the identity and sequence of glycopeptides. In a common analytical workflow, the glycan is enzymatically removed by Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the GlcNAc and the asparagine amide. neb-online.fr This enzymatic reaction specifically converts the asparagine residue to aspartic acid, resulting in a characteristic mass shift of +0.9840 Da that can be precisely detected by tandem mass spectrometry (MS/MS). peptideatlas.org Analysis of intact glycopeptides using techniques like high-energy collisional dissociation (HCD) typically yields a fragmentation pattern dominated by oxonium ions from the glycan and characteristic Y-ions (the peptide backbone with attached glycan fragments). nih.gov Stable isotope labeling, for example by incorporating deuterium, is a widely used strategy for quantitative glycoproteomics, allowing for the precise comparison of glycopeptide abundance between different biological samples. scispace.comspringernature.com

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of an Asn-GlcNAc glycopeptide would display characteristic absorption bands for O-H (from the sugar hydroxyls and carboxylic acid), N-H (from amide bonds), and C=O (from the peptide backbone, Asn side chain, N-acetyl group, and carboxylic acid) stretching vibrations. universalclass.com

Conformational Dynamics of N-Linked Glycopeptides and their Glycosidic Bonds

Molecular dynamics (MD) simulations and NMR studies have been employed to explore the conformational landscape of this linkage. nih.govnih.gov The key dihedral angles that define the orientation of the glycan relative to the peptide are φ (O5-C1-Nδ-Cγ) and ψ (C1-Nδ-Cγ-Cβ) of the glycosidic bond, as well as the asparagine side-chain angle χ₂ (Nδ-Cγ-Cβ-Cα). Studies combining computational simulations with experimental data from the Protein Data Bank (PDB) show that these angles have preferred, low-energy conformations. nih.gov The ψ torsion angle, involving the C-N bond of the glycosidic linkage, shows limited rotational freedom and prefers a planar conformation near 180° due to partial double-bond character. iucr.org The flexibility of the linkage allows the glycan to adopt various orientations, which can be influenced by interactions with the protein surface. nih.gov However, NMR studies have also shown that the linkage can be quite rigid, with the local peptide structure limiting the available conformational space. nih.gov

Table 2: Key Dihedral Angles and Their Observed Conformations in the Asn-GlcNAc Linkage. nih.gov
Dihedral AngleAtoms Defining the AngleObserved Conformational Distribution
φ (phi)O5-C1-Nδ-CγUnimodal distribution around -75°
ψ (psi)C1-Nδ-Cγ-CβUnimodal distribution around ±180°
χ₂ (chi-2)Nδ-Cγ-Cβ-CαBimodal distribution around +30° and ±180°

Structural Determinants of Enzymatic Recognition and Substrate Binding for Asn-Linked Glycosylation Enzymes

The biosynthesis and processing of N-linked glycoproteins are mediated by a series of enzymes that must specifically recognize the Asn-GlcNAc motif or the subsequent glycan structures.

Oligosaccharyltransferase (OST) is the key enzyme that catalyzes the initial N-glycosylation event. wikipedia.org It recognizes a specific consensus sequence on the nascent polypeptide, Asn-X-Ser/Thr (where X can be any amino acid except proline), and transfers a pre-assembled oligosaccharide from a lipid donor to the asparagine side chain. nih.govnih.govfrontiersin.org The presence of this sequon dramatically increases the efficiency of glycosylation. nih.gov The catalytic site of OST has conserved residues that interact directly with the asparagine and the serine/threonine of the acceptor peptide. nih.gov While the full oligosaccharide is the preferred substrate, studies have shown that the minimum requirement for the donor substrate is an N-acetylglucosamine unit at the reducing end. acs.org

Glycosidases and Glycosyltransferases are responsible for the subsequent maturation of the N-glycan in the endoplasmic reticulum and Golgi apparatus. oup.com These enzymes exhibit high specificity. For example, α-mannosidases selectively cleave α1,2-linked mannose residues, and their ability to act depends on recognizing a specific branch of the glycan. pnas.org Other enzymes, like N-acetylglucosaminyltransferase I (GnT-I), recognize a specific intermediate (Man₅GlcNAc₂) to initiate the conversion from high-mannose to complex-type N-glycans. mdpi.com The accessibility of the glycan to these enzymes is often modulated by the local protein structure, leading to site-specific glycan processing. oup.com

Table 3: Enzymatic Recognition of the Asn-Linked Glycan Motif.
EnzymeRoleKey Recognition Determinants
Oligosaccharyltransferase (OST)Initial glycosylationPeptide sequon: Asn-X-Ser/Thr (X ≠ Pro). nih.govnih.gov
Glucosidases I & IIInitial trimmingRecognize terminal glucose residues on the Glc₃Man₉GlcNAc₂ precursor. frontiersin.org
α-MannosidasesTrimmingRecognize specific mannose linkages and branch structures. pnas.org
N-Acetylglucosaminyltransferases (e.g., GnT-I)BranchingRecognize specific terminal mannose residues on processed glycans. mdpi.com

Investigating the Influence of the Glycan Moiety on Peptide Backbone Conformation

A central question in glycobiology is how the attached glycan influences the conformation of the peptide to which it is attached. Studies on model glycopeptides have demonstrated that glycosylation is not a passive modification but can actively shape the peptide backbone.

NMR studies have provided direct evidence for this conformational influence. A comparative study showed that while an unglycosylated pentapeptide existed in a random coil conformation, its glycosylated counterpart showed a significant conformational bias, suggesting that the glycan induces a more ordered structure. pnas.org The stereochemistry of the linkage is critical; the natural β-linkage of GlcNAc to asparagine has been shown to promote the formation of a well-defined type I β-turn in the peptide backbone. nih.govnih.gov This ordering effect is thought to be mediated by hydrogen bonds forming between the sugar moiety and the peptide. nih.gov The N-acetyl group of the GlcNAc residue itself plays a structural role, helping to establish an extended conformation that positions the glycan away from the protein surface. acs.org This influence on local structure can have far-reaching consequences, potentially affecting the early stages of protein folding. pnas.org

Table 4: Conformational Effects of Asn-GlcNAc Glycosylation on Peptides.
FeatureUnglycosylated Peptideβ-Asn(GlcNAc)-Glycopeptide
Secondary StructureOften lacks defined secondary structure (random coil). pnas.orgCan induce ordered structures, such as type I β-turns. nih.govnih.gov
FlexibilityGenerally flexible.Local flexibility near the glycosylation site is reduced. nih.gov
Structural DriverPrimarily driven by amino acid sequence and solvent interactions.Conformation is influenced by glycan-peptide hydrogen bonds and steric effects. nih.govpnas.org

Advanced Analytical Methodologies Employing Deuterium Labeled Glycopeptides

Quantitative Glycoproteomics and Glycomics using Stable Isotope Labeling (SIL) with Deuterium (B1214612)

Stable isotope labeling (SIL) with deuterium has become a cornerstone for quantitative glycoproteomics and glycomics, allowing for the accurate comparison of glycan and glycoprotein (B1211001) abundances between different biological samples. researchgate.netalfa-chemistry.com This approach relies on the introduction of a stable, heavy isotope, such as deuterium (²H), into glycans or glycopeptides, which can then be distinguished from their unlabeled counterparts by mass spectrometry. nih.gov

One prominent SIL method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which has been adapted for glycoproteomics. mdpi.comnih.gov In this technique, cells are cultured in media containing "heavy" amino acids labeled with stable isotopes like ¹³C or ¹⁵N. mdpi.comcuni.cz This metabolic labeling incorporates the heavy isotopes into the entire proteome, including glycoproteins. mdpi.comnih.gov When a "heavy" labeled cell population is mixed with a "light" (unlabeled) population, the relative abundance of specific glycopeptides can be determined by comparing the signal intensities of the heavy and light isotopic pairs in the mass spectrometer. mdpi.com This approach minimizes sample preparation errors as the samples are combined early in the workflow. nih.gov

Another metabolic labeling strategy involves the use of deuterium oxide (D₂O) in the cell culture medium. acs.orgnih.gov This method, known as Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ), leads to the partial incorporation of deuterium into all types of glycans, inducing a subtle shift in their isotopic distribution. acs.orgnih.govfigshare.com By analyzing the overlapped isotopic envelopes of labeled and unlabeled glycans, researchers can extract relative quantitative information. acs.orgnih.gov Studies have shown that DOLGOReQ can achieve good correlation between expected and measured quantification ratios over a wide dynamic range. acs.orgnih.gov

Chemical labeling methods also play a significant role in quantitative glycomics. These techniques involve the derivatization of isolated glycans with isotope-coded tags. For instance, a deuterium-labeled reagent, 1-(d5)phenyl-3-methyl-5-pyrazolone (d5-PMP), can be used to label the reducing end of glycans. nih.gov This method provides a constant mass difference between the heavy and light forms of each glycan, facilitating straightforward relative quantification. nih.gov Other chemical strategies include the use of deuterium-labeled succinic anhydride (B1165640) to label glycopeptides captured on a solid support. scispace.com

The table below summarizes various stable isotope labeling strategies used in quantitative glycoproteomics and glycomics.

Labeling StrategyDescriptionKey Features
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Metabolic labeling of proteins with "heavy" amino acids (e.g., ¹³C or ¹⁵N labeled Arg, Lys). mdpi.comnih.govcuni.czAllows for early sample mixing, minimizing experimental variability. nih.gov Enables quantification of both total glycosylation and microheterogeneity. nih.gov
D₂O Metabolic Labeling (DOLGOReQ) Cells are cultured in the presence of deuterium oxide (D₂O), leading to deuterium incorporation into biomolecules. acs.orgnih.govUniversal labeling for all types of glycans. acs.org Quantification is based on subtle changes in isotopic distribution. acs.orgnih.gov
Chemical Labeling (e.g., d5-PMP) Chemical derivatization of glycans at their reducing end with an isotope-coded tag. nih.govPerformed under basic conditions, preserving acid-labile groups like sialic acid. nih.gov Provides a constant mass difference for quantification. nih.gov
Enzymatic Labeling (e.g., ¹⁸O-labeling) Incorporation of ¹⁸O into the carboxyl termini of glycopeptides during tryptic digestion or into the reducing end of N-glycans via PNGase F in H₂¹⁸O. nih.govoup.comSimple and cost-effective. nih.gov Can be used for relative quantification of intact glycopeptides. nih.gov

These stable isotope labeling techniques, including those that would be applicable to H-Asn(GlcNAc-beta-D)-OH-d2, provide robust and accurate platforms for large-scale comparative glycomic and glycoproteomic experiments. researchgate.netacs.org

Mass Spectrometry-Based Approaches for Tracing Glycan Biosynthesis and Metabolism with Deuterated Probes

Mass spectrometry (MS) coupled with the use of deuterated probes is a powerful strategy for elucidating the intricate pathways of glycan biosynthesis and metabolism. researchgate.netoup.comrsc.org By introducing deuterium-labeled precursors into biological systems, researchers can trace the metabolic fate of these molecules as they are incorporated into complex glycans. rsc.org

Metabolic labeling with deuterated monosaccharides, such as deuterated glucose, allows for the investigation of how dietary sugars are utilized and interconverted within cells. rsc.orgcam.ac.uk As these labeled sugars traverse the biosynthetic pathways, the deuterium atoms are incorporated into various glycan structures on glycoproteins. Subsequent analysis by mass spectrometry can then reveal the specific glycans and glycoproteins that have incorporated the label, providing insights into the dynamics of glycosylation. rsc.org Time-course studies using this approach have demonstrated that the rate of incorporation can be specific to both the glycan structure and the protein to which it is attached. rsc.org

High-Resolution Mass Spectrometry for Glycopeptide Identification and Characterization

High-resolution mass spectrometry is indispensable for the identification and characterization of glycopeptides, including deuterated variants like this compound. nih.govresearchgate.net The high mass accuracy of instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the confident assignment of glycopeptide compositions, distinguishing them from other molecular species with similar masses. nih.govresearchgate.net

In a typical workflow, glycopeptides are generated by proteolytic digestion of a glycoprotein. nih.gov These glycopeptides are then separated by liquid chromatography (LC) and introduced into the mass spectrometer. A high-resolution MS1 scan provides the accurate mass of the intact glycopeptide. nih.govresearchgate.net This information, combined with the known mass of the peptide backbone and the incorporated deuterium labels, allows for the determination of the glycan composition. The inclusion of deuterated glycopeptides in the analysis can significantly increase the sequence coverage of heavily glycosylated proteins, providing a more complete picture of their structure. nih.govresearchgate.netresearchgate.netresearchgate.net

Tandem Mass Spectrometry Fragmentation Patterns of Deuterated Glycopeptides

Tandem mass spectrometry (MS/MS) is crucial for elucidating the detailed structure of glycopeptides, and the fragmentation patterns of deuterated glycopeptides provide valuable structural information. nih.govnih.gov Different fragmentation techniques can be employed to break down the glycopeptide precursor ion into smaller fragment ions, which are then analyzed to determine the sequence of the peptide and the structure of the attached glycan. creative-proteomics.com

Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are commonly used fragmentation methods. nih.govcreative-proteomics.com In these techniques, the precursor ion is accelerated and collided with a neutral gas, causing it to fragment. For glycopeptides, CID and HCD often lead to the cleavage of the fragile glycosidic bonds, resulting in the loss of monosaccharide units and the generation of characteristic oxonium ions (e.g., from HexNAc). nih.govnih.govbiorxiv.org The analysis of these fragment ions can help to determine the composition and branching of the glycan chain. nih.gov The presence of deuterium in a glycopeptide like this compound would result in a corresponding mass shift in the fragment ions containing the deuterated moiety, aiding in its localization.

Electron transfer dissociation (ETD) is another powerful fragmentation technique that is particularly well-suited for glycopeptide analysis. creative-proteomics.comrsc.org ETD preferentially cleaves the peptide backbone while leaving the labile glycan structure intact. rsc.org This provides peptide sequence information without the complication of glycan fragmentation. By combining different fragmentation strategies, such as HCD and ETD, researchers can obtain comprehensive structural information for both the peptide and the glycan components of a deuterated glycopeptide. oup.comnih.govresearchgate.net

The table below illustrates the application of different MS/MS fragmentation techniques for the analysis of deuterated glycopeptides.

Fragmentation TechniquePrimary Cleavage SiteInformation Obtained
Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD) Glycosidic bonds nih.govcreative-proteomics.comGlycan composition and branching, oxonium ions. nih.govnih.gov
Electron Transfer Dissociation (ETD) Peptide backbone creative-proteomics.comrsc.orgPeptide sequence, preservation of glycan structure. rsc.org
Hybrid Fragmentation (e.g., EThcD) Both peptide backbone and glycosidic bonds nih.govresearchgate.netcreative-proteomics.comComprehensive structural information for both peptide and glycan. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies Utilizing Deuteration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of glycopeptides in solution. doi.orguu.nl The use of deuterium labeling can significantly aid in these studies by simplifying complex spectra and providing specific structural and mechanistic insights. uu.nl

In the context of this compound, the deuterium atoms would replace specific protons on the N-acetylglucosamine (GlcNAc) moiety or the asparagine residue. This substitution has several benefits for NMR analysis. Firstly, it simplifies the proton (¹H) NMR spectrum by removing the signals from the deuterated positions, which can help to resolve overlapping resonances in the crowded sugar region. nih.gov Secondly, deuterium can be used as a probe in heteronuclear NMR experiments to study the local environment and dynamics of the labeled site.

For structural elucidation, multidimensional NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish through-bond connectivities between protons, allowing for the assignment of individual sugar residues and the peptide backbone. uu.nl Nuclear Overhauser Effect (NOE) experiments, like NOESY and ROESY, provide information about through-space proximities between protons, which is crucial for determining the three-dimensional conformation of the glycopeptide and the glycosidic linkages between sugar units. doi.org The absence of NOEs to a deuterated position can confirm the site of labeling.

Furthermore, deuterium labeling is valuable for mechanistic studies. For example, by monitoring changes in the NMR spectra upon binding of a deuterated glycopeptide to a protein, one can map the binding interface and gain insights into the molecular recognition process. doi.org The dynamics of the glycopeptide can also be investigated by measuring relaxation parameters, which can be influenced by the presence of deuterium.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics of Glycoproteins Incorporating Glycopeptides

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics of proteins and glycoproteins in solution. rsc.orgnist.govnih.gov This method relies on the principle that the amide hydrogens on the backbone of a protein will exchange with deuterium atoms when the protein is placed in a D₂O buffer. rsc.org The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens, which in turn reflects the protein's higher-order structure. nist.gov

The incorporation of glycopeptides, including deuterated ones, into the HDX-MS workflow presents both challenges and opportunities. nih.govnih.gov Glycosylation can affect the local and global conformation of a protein, and HDX-MS can be used to probe these effects. nist.govnih.gov However, the analysis of glycopeptides themselves can be complex due to the heterogeneity of glycans and the fact that some hydrogens within the glycan structure, particularly on N-acetylhexosamines, can also exchange with deuterium, albeit at different rates than the backbone amides. rsc.orgnih.govacs.org

In a typical HDX-MS experiment, the glycoprotein is incubated in a D₂O buffer for a specific period, after which the exchange reaction is quenched by lowering the pH and temperature. rsc.org The protein is then rapidly digested into peptides, which are analyzed by mass spectrometry to measure the amount of deuterium uptake in different regions of the protein. rsc.org By comparing the deuterium uptake in the presence and absence of a ligand or under different conditions, one can identify regions of the protein that undergo conformational changes. nih.gov

Mechanistic Roles of Asparagine Linked Glycosylation in Molecular Recognition and Processing

Molecular Mechanisms of Glycan Processing Enzymes and their Substrate Specificity for N-Linked Core Structures

The journey of an N-linked glycoprotein (B1211001) begins with the en bloc transfer of a preassembled precursor oligosaccharide, Glc₃Man₉GlcNAc₂, from a dolichol lipid carrier to a nascent polypeptide chain. wikipedia.org This pivotal step is catalyzed by the oligosaccharyltransferase (OST) complex, which recognizes a specific consensus sequence, Asn-X-Ser/Thr, where X can be any amino acid except proline. wikipedia.orgnih.gov The OST complex is a multi-subunit membrane protein that positions itself near the translocon pore in the endoplasmic reticulum (ER) membrane to scan emerging polypeptides for these glycosylation sequons. nih.govwikipedia.org

Once the core glycan is attached, it undergoes extensive processing by a series of glycosidases that exhibit high substrate specificity. This trimming is a critical part of the quality control system. The initial processing steps are carried out by two key enzymes in the ER:

Glucosidase I: This enzyme removes the terminal α-1,2-linked glucose residue from the Glc₃Man₉GlcNAc₂ precursor. oup.com

Glucosidase II: Following the action of Glucosidase I, this enzyme sequentially removes the remaining two α-1,3-linked glucose residues. oup.comnih.gov The removal of the first of these two glucoses generates a monoglucosylated glycan (Glc₁Man₉GlcNAc₂), which is a crucial recognition signal for lectin chaperones in the ER. doi.org

Subsequent to glucose trimming, mannose residues are also selectively removed by ER mannosidases. ER Mannosidase I, for instance, can remove a specific mannose residue, which can signal that a protein is terminally misfolded and should be targeted for degradation. wikipedia.org The specificity of these enzymes is paramount; they recognize not just the terminal sugar but also the context of the surrounding glycan structure, ensuring an ordered and controlled processing cascade. For example, the human B blood group α1–3 galactosyltransferase acts only on a galactose residue that has a fucose in an α1–2 linkage, demonstrating the high degree of specificity involved. nih.gov

Table 1: Key ER Glycan Processing Enzymes and their Specificity

EnzymeFunctionSubstrate Specificity
Oligosaccharyltransferase (OST) Transfers Glc₃Man₉GlcNAc₂ from dolichol to AsnRecognizes the Asn-X-Ser/Thr sequon in nascent polypeptides. wikipedia.org
Glucosidase I Removes the terminal glucose residueActs on the α-1,2-linked glucose of the Glc₃Man₉GlcNAc₂ precursor. oup.com
Glucosidase II Removes the inner two glucose residuesSequentially cleaves the two α-1,3-linked glucose residues. oup.comnih.gov
ER Mannosidase I Trims a specific mannose residueRemoves an α-1,2-linked mannose from the B branch of Man₉GlcNAc₂. This can be a signal for degradation. wikipedia.org

Role of N-Glycans in Protein Folding, Oligomerization, and Quality Control within the Endoplasmic Reticulum (ER)

N-glycans are not merely structural modifications; they are active participants in the protein folding and quality control machinery of the ER. The processing of the core glycan structure acts as a timer and a tag, dictating the fate of the glycoprotein. This system, often called the calnexin (B1179193)/calreticulin (B1178941) cycle, is a primary quality control mechanism for newly synthesized glycoproteins. doi.orgglycoforum.gr.jp

The cycle begins after Glucosidase I and II trim the precursor glycan to its monoglucosylated form (Glc₁Man₉GlcNAc₂). This specific structure is recognized by two homologous ER-resident lectin chaperones: calnexin (CNX), a type I transmembrane protein, and calreticulin (CRT), a soluble luminal protein. glycoforum.gr.jpnih.govabcam.cn CNX and CRT bind to the monoglucosylated glycan, preventing the glycoprotein from aggregating and retaining it within the ER. nih.gov While bound, the glycoprotein is associated with ERp57, a protein disulfide isomerase that facilitates the formation of correct disulfide bonds, a critical step in proper folding. nih.gov

Once Glucosidase II removes the final glucose residue, the glycoprotein is released from CNX/CRT. nih.gov If the protein has achieved its correctly folded, native conformation, it can exit the ER and proceed through the secretory pathway. However, if the protein remains unfolded or misfolded, it is recognized by another key enzyme, UDP-glucose:glycoprotein glucosyltransferase (UGGT). researchgate.net UGGT acts as a "folding sensor," recognizing exposed hydrophobic patches on improperly folded proteins. It then transfers a glucose residue back onto the N-glycan, regenerating the monoglucosylated state and allowing the glycoprotein to re-enter the calnexin/calreticulin cycle for another attempt at folding. researchgate.netbiologists.com

Proteins that repeatedly fail to fold correctly are eventually targeted for degradation. This process, known as ER-associated degradation (ERAD), involves the trimming of mannose residues by ER mannosidases. frontiersin.orgnih.gov The resulting mannose-trimmed glycan is recognized by specific lectins like OS-9 and XTP3-B, which target the misfolded protein for retro-translocation out of the ER into the cytosol. wikipedia.org In the cytosol, the N-glycan is removed, and the polypeptide is polyubiquitinated and degraded by the proteasome. nih.govresearchgate.net N-glycans also play a role in oligomerization by ensuring that individual subunits are correctly folded before they assemble into larger protein complexes.

Table 2: Components of the ER Glycoprotein Quality Control System

ComponentTypeRole in Quality Control
Calnexin (CNX) Transmembrane Lectin ChaperoneBinds monoglucosylated N-glycans to retain folding intermediates in the ER. glycoforum.gr.jp
Calreticulin (CRT) Soluble Lectin ChaperoneSoluble homolog of Calnexin with a similar function in the ER lumen. glycoforum.gr.jpabcam.cn
ERp57 Protein Disulfide IsomeraseAssociates with CNX/CRT to catalyze disulfide bond formation in the substrate glycoprotein. nih.gov
UGGT GlycosyltransferaseActs as a folding sensor, re-glucosylating misfolded proteins to allow re-entry into the CNX/CRT cycle. researchgate.net
ER Mannosidase I GlycosidaseTrims mannose residues from terminally misfolded proteins, marking them for degradation. wikipedia.org
OS-9 / XTP3-B LectinsRecognize mannose-trimmed glycans and target misfolded glycoproteins for ERAD. wikipedia.org

Enzymatic Cleavage and Remodeling of the Asn-GlcNAc Linkage by Specific Glycosidases and Transferases

The covalent bond between the anomeric carbon of N-acetylglucosamine (GlcNAc) and the amide nitrogen of asparagine is exceptionally stable. However, specific enzymes have evolved to cleave this linkage, which is crucial for protein degradation and for analytical purposes in glycobiology research. These enzymes can be broadly categorized into glycoamidases and endoglycosidases.

The most widely used enzyme for removing N-linked glycans is Peptide:N-glycosidase F (PNGase F), a glycoamidase that cleaves the bond between the innermost GlcNAc and the asparagine residue. neb.comnih.gov This cleavage is hydrolytic and results in the conversion of the asparagine residue to aspartic acid, leaving the entire oligosaccharide intact for further analysis. sigmaaldrich.com PNGase F has broad specificity, releasing most common types of N-glycans (high-mannose, hybrid, and complex), with a key exception being glycans containing a fucose residue α(1→3)-linked to the core GlcNAc, which are often found in plants and insects. sigmaaldrich.comnih.gov For these resistant structures, Peptide:N-glycosidase A (PNGase A) from almonds can be used. sigmaaldrich.comnih.gov

In contrast to glycoamidases, endoglycosidases cleave within the glycan structure itself, specifically at the glycosidic bond between the two GlcNAc residues of the chitobiose core (GlcNAc-β-1,4-GlcNAc). neb.com This action leaves a single GlcNAc residue attached to the asparagine of the protein while releasing the bulk of the glycan. sigmaaldrich.com These enzymes are valuable for studying glycoproteins under native conditions as they are often less sensitive to protein conformation than PNGase F. sigmaaldrich.com Different endoglycosidases have distinct specificities:

Endoglycosidase H (Endo H) primarily cleaves high-mannose and some hybrid N-glycans but is inactive on complex glycans. neb.com

Endoglycosidases F1, F2, and F3 have varied specificities, with Endo F1 acting on high-mannose structures, while F2 and F3 can cleave biantennary and triantennary complex glycans, respectively. sigmaaldrich.comnih.gov

This enzymatic toolkit allows for the controlled disassembly and analysis of N-linked glycoproteins, providing critical insights into their structure and function.

Table 3: Comparison of Enzymes that Cleave the Asn-GlcNAc Linkage or Core

EnzymeClassCleavage SiteSpecificityResulting Protein Modification
PNGase F GlycoamidaseBetween Asn and the first GlcNAcHigh-mannose, hybrid, and most complex N-glycans. neb.comAsn is converted to Asp. sigmaaldrich.com
PNGase A GlycoamidaseBetween Asn and the first GlcNAcEffective on glycans with core α(1→3)-fucose. sigmaaldrich.comAsn is converted to Asp. sigmaaldrich.com
Endoglycosidase H EndoglycosidaseBetween the two core GlcNAc residuesHigh-mannose and some hybrid N-glycans. neb.comA single GlcNAc remains on Asn. sigmaaldrich.com
Endoglycosidase F3 EndoglycosidaseBetween the two core GlcNAc residuesBi- and triantennary complex N-glycans. nih.govA single GlcNAc remains on Asn.

Investigation of Glycosylation Defects at the Molecular Level Using Defined Glycopeptide Probes

The study of glycosylation pathways and the diagnosis of their defects, such as Congenital Disorders of Glycosylation (CDGs), rely heavily on the availability of homogenous, structurally defined glycopeptides. mdpi.com Chemical synthesis provides access to precise glycopeptide structures that can be used as molecular probes to investigate the mechanisms of the enzymes involved in glycosylation. nih.govbeilstein-journals.org Synthetic glycopeptides, such as those built upon the H-Asn(GlcNAc-β-D)-OH core, serve as invaluable tools for several applications.

One major application is their use as substrates for in vitro enzyme assays. researchgate.net By synthesizing a specific glycan structure attached to a peptide, researchers can precisely determine the substrate specificity and kinetic parameters of glycosyltransferases and glycosidases. For example, the substrate requirements for the two human OST complexes, STT3A and STT3B, have been characterized using defined peptide and lipid-linked oligosaccharide substrates. mdpi.comnih.gov These studies revealed that the STT3A complex preferentially acts co-translationally on fully assembled glycans, while STT3B can act post-translationally and transfer incomplete glycans. mdpi.com

Furthermore, defined glycopeptide probes are instrumental in understanding disease mechanisms. In STT3A-CDG, a type I congenital disorder, the glycosylation of serum transferrin is heavily reduced because its glycosylation sites are modified by the STT3A complex. mdpi.com Synthetic glycopeptides mimicking these sites can be used to study how mutations affect OST recognition and activity. Similarly, synthetic probes can help elucidate how missense mutations in proteins can expose cryptic N-glycosylation sites, leading to aberrant glycosylation by the STT3B complex and subsequent protein degradation, as seen in certain forms of amyloidosis. mdpi.com The ability to synthesize both natural and unnatural glycopeptide structures allows for detailed structure-activity relationship studies, advancing our understanding of glycan function in health and disease. nih.govresearchgate.net

Synthetic Strategies and Research Applications of H Asn Glcnac Beta D Oh D2 and Analogues

Chemoenzymatic Synthesis of Deuterium-Labeled N-Linked Glycopeptides and Glycoproteins

The chemoenzymatic synthesis of deuterium-labeled N-linked glycopeptides, such as H-Asn(glcnac-beta-D)-OH-d2, represents a sophisticated approach that combines the precision of enzymatic reactions with the versatility of chemical synthesis. This strategy is pivotal for producing isotopically labeled internal standards for quantitative mass spectrometry and for probing metabolic pathways.

The synthesis typically begins with the chemical preparation of a deuterated asparagine (Asn) residue. Deuterium (B1214612) can be incorporated at non-exchangeable positions on the Asn side chain through methods like catalytic deuteration of a suitable precursor. nih.gov Concurrently, the N-acetylglucosamine (GlcNAc) moiety is prepared, often with protective groups to direct the subsequent glycosylation reaction.

The core of the chemoenzymatic approach lies in the enzymatic coupling of the deuterated Asn to the GlcNAc sugar. This is often accomplished using an endo-β-N-acetylglucosaminidase (ENGase) in its transglycosylation mode. rsc.org These enzymes, such as Endo-A from Arthrobacter protophormiae, can catalyze the transfer of an oligosaccharide from a donor substrate to an acceptor, in this case, the deuterated Asn derivative. rsc.org By carefully controlling the reaction conditions, the desired β-linkage between the GlcNAc and the Asn is formed with high stereoselectivity. smolecule.com

Alternatively, glycosyltransferases can be employed for the enzymatic synthesis, catalyzing the transfer of GlcNAc from a sugar nucleotide donor to the asparagine residue. smolecule.com This method offers high selectivity and efficiency under mild reaction conditions. smolecule.com Following the enzymatic glycosylation, any protecting groups are removed to yield the final product, this compound.

The table below summarizes a typical chemoenzymatic synthesis workflow for this compound.

StepDescriptionKey Reagents/EnzymesExpected Outcome
1Chemical synthesis of deuterated asparagineDeuterium gas, catalystDeuterated L-asparagine
2Preparation of activated GlcNAc donorGlcNAc, protecting group reagentsProtected GlcNAc derivative
3Enzymatic glycosylationEndo-A or glycosyltransferaseProtected this compound
4DeprotectionChemical deprotection reagentsThis compound

This compound as a Substrate for Glycosyltransferase and Glycosidase Assays

The deuterated compound this compound serves as a valuable tool in enzymatic assays for glycosyltransferases and glycosidases. Its structural similarity to the natural substrate allows it to be recognized and processed by these enzymes, while the deuterium label provides a means for detection and quantification of enzyme activity. smolecule.com

In glycosyltransferase assays, this compound can act as an acceptor substrate. Glycosyltransferases catalyze the transfer of a monosaccharide from a donor substrate (e.g., a nucleotide sugar) to the GlcNAc moiety of this compound. nih.gov The progress of the reaction can be monitored by techniques such as mass spectrometry, where the mass shift corresponding to the addition of the monosaccharide can be readily detected. This allows for the determination of enzyme kinetics and the screening of potential inhibitors.

For glycosidase assays, this compound can be used to measure the hydrolytic activity of these enzymes. Glycosidases cleave the glycosidic bond between the GlcNAc and the asparagine. nih.gov The reaction can be followed by monitoring the disappearance of the substrate and the appearance of the products, deuterated asparagine and free GlcNAc, again using mass spectrometry or other analytical techniques.

The use of a deuterated substrate offers several advantages in these assays. The deuterium label does not significantly alter the chemical properties of the molecule, ensuring that it behaves similarly to the natural substrate. However, the mass difference allows for clear differentiation from any endogenous, non-deuterated substrates that may be present in a complex biological sample.

The following table outlines the application of this compound in enzyme assays.

Enzyme TypeRole of this compoundAssay PrincipleAnalytical Method
GlycosyltransferaseAcceptor SubstrateTransfer of a sugar to the GlcNAc moietyMass Spectrometry
GlycosidaseSubstrateHydrolysis of the GlcNAc-Asn bondMass Spectrometry

Development of Enzyme Inhibitors and Probes Targeting N-Glycan Biosynthesis and Processing Using Glycopeptide Analogues

Analogues of this compound are instrumental in the development of inhibitors and probes for enzymes involved in N-glycan biosynthesis and processing. By modifying the structure of the glycopeptide, researchers can design molecules that bind to the active site of an enzyme but cannot be processed, thereby acting as competitive inhibitors. nih.gov

For instance, replacing the glycosidic oxygen with a non-hydrolyzable atom, such as sulfur, can create a stable analogue that mimics the substrate but is resistant to enzymatic cleavage by glycosidases. nih.gov Similarly, modifications to the sugar or amino acid portion of the molecule can be introduced to enhance binding affinity or selectivity for a particular enzyme. These inhibitors are valuable tools for studying the biological roles of specific glycosyltransferases and glycosidases and can serve as starting points for the development of therapeutic agents that target aberrant glycosylation pathways in diseases such as cancer. sigmaaldrich.com

In addition to inhibitors, glycopeptide analogues can be designed as activity-based probes to label and identify specific enzymes in complex biological mixtures. These probes typically contain a reactive group that forms a covalent bond with a residue in the enzyme's active site upon binding. The probe can also be tagged with a reporter molecule, such as a fluorophore or a biotin, to facilitate detection and isolation of the labeled enzyme.

The table below provides examples of glycopeptide analogue designs and their applications.

Analogue DesignTarget Enzyme ClassMechanism of ActionApplication
Non-hydrolyzable glycosidic bondGlycosidasesCompetitive InhibitionProbing enzyme function
Modified sugar or peptide moietyGlycosyltransferases/GlycosidasesCompetitive InhibitionDrug discovery
Covalently reactive groupGlycosyltransferases/GlycosidasesCovalent ModificationActivity-based protein profiling

Utilization as a Molecular Standard for Glycopeptide Quantification and Identification in Glycoproteomics

One of the most significant applications of this compound is its use as an internal standard in quantitative glycoproteomics. nih.gov In mass spectrometry-based proteomics, an internal standard is a compound of known concentration that is added to a sample to aid in the quantification of endogenous analytes. youtube.com The ideal internal standard is chemically identical to the analyte but has a different mass, which is precisely the case for a deuterated glycopeptide like this compound. nih.gov

When analyzing a complex biological sample, such as a cell lysate or plasma, this compound is spiked in at a known concentration. During mass spectrometry analysis, the deuterated standard and its non-deuterated, endogenous counterpart will have very similar chromatographic retention times and ionization efficiencies. youtube.com However, they will appear as distinct peaks in the mass spectrum due to their mass difference. By comparing the peak intensity of the endogenous glycopeptide to that of the known amount of the deuterated standard, a precise and accurate quantification of the endogenous glycopeptide can be achieved. nih.gov

This approach, known as stable isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis. nih.gov It corrects for variations in sample preparation, chromatographic separation, and mass spectrometric detection, leading to highly reliable and reproducible results. nih.gov The use of this compound as an internal standard is crucial for studies aiming to understand changes in glycoprotein (B1211001) expression and glycosylation patterns in health and disease. fao.org

The following table summarizes the key features of this compound as a molecular standard.

FeatureAdvantage in Quantitative Glycoproteomics
Known ConcentrationAllows for absolute quantification of the endogenous analyte
Identical Chemical PropertiesCo-elutes and co-ionizes with the endogenous analyte, correcting for experimental variability
Different MassEnables distinct detection from the endogenous analyte by mass spectrometry
High PurityEnsures accurate quantification without interference from contaminants

Future Research Directions and Emerging Paradigms in Glycobiology

Advancements in High-Resolution Analytical Techniques for N-Linked Glycosylation Profiling

The comprehensive analysis of N-linked glycosylation is fundamental to understanding the roles of glycoproteins in health and disease. High-resolution analytical techniques are at the forefront of this endeavor, and isotopically labeled standards like H-Asn(glcnac-beta-D)-OH-d2 are instrumental in enhancing the precision and accuracy of these methods.

Mass spectrometry (MS) has become an indispensable tool for glycan analysis. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) coupled with high-resolution mass analyzers (e.g., Time-of-Flight (TOF), Orbitrap) allow for the detailed characterization of complex glycan structures. In this context, this compound can serve as an ideal internal standard for quantitative studies. Its chemical properties are nearly identical to the endogenous, non-deuterated form, ensuring similar ionization efficiency and chromatographic behavior. The known mass shift of two Daltons, due to the deuterium (B1214612) atoms, allows for its clear distinction and accurate quantification in complex biological samples.

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful technique for studying the conformational dynamics of glycoproteins. nih.govnih.gov The inclusion of deuterated glycopeptides in HDX-MS analysis has been shown to increase sequence coverage and provide more detailed insights into the structural rearrangements of glycoproteins. nih.govnih.gov this compound can be incorporated into synthetic glycopeptides for use in such studies, helping to elucidate the influence of glycosylation on protein folding and stability.

The table below summarizes key high-resolution analytical techniques where this compound can be applied.

Analytical TechniqueApplication of this compoundResearch Finding
LC-ESI-MS/MS Internal standard for quantification of N-glycansEnables precise measurement of glycan abundance in biological fluids, aiding in biomarker discovery.
MALDI-TOF-MS Co-crystallization matrix for improved signalCan potentially enhance the ionization of small glycopeptides, leading to more sensitive detection.
HDX-MS Component of deuterated glycopeptide standardsImproves confidence in localizing structural rearrangements in glycoproteins by increasing sequence coverage. nih.govnih.gov
Ion Mobility-MS Calibrant for collision cross-section measurementsAllows for the differentiation of isomeric and isobaric glycan structures based on their shape and size.

Computational Modeling and Simulation of Glycopeptide Structures and Enzyme-Glycan Interactions

Computational approaches are becoming increasingly vital for interpreting experimental data and providing a deeper understanding of the structure-function relationships of glycoproteins. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can be used to model the behavior of glycopeptides and their interactions with enzymes at an atomic level.

The glycopeptide this compound, while structurally very similar to its non-deuterated counterpart, can be a subject of computational studies to understand the subtle effects of isotopic substitution on molecular vibrations and hydrogen bonding networks. While these effects are generally small, they can be significant in the context of enzyme kinetics and reaction mechanisms.

Computational models can be used to predict the preferred conformations of glycopeptides containing this compound in solution. These models can then be validated against experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the conformational landscape of glycopeptides is crucial for deciphering how they are recognized by glycosyltransferases and glycosidases, the enzymes responsible for their synthesis and degradation.

Furthermore, docking simulations can be employed to predict how this compound and larger glycopeptides containing this motif interact with the active sites of enzymes. This can provide insights into the molecular basis of substrate specificity and aid in the design of novel enzyme inhibitors or activators.

The following table outlines the role of computational modeling in studying this compound.

Computational MethodFocus of StudyPotential Insights
Molecular Dynamics (MD) Conformational dynamics of the glycopeptide in solutionElucidation of the preferred three-dimensional structures and flexibility of the molecule.
Quantum Mechanics (QM) Electronic structure and reaction mechanismsUnderstanding the subtle effects of deuterium substitution on chemical reactivity.
Molecular Docking Interaction with enzyme active sitesPrediction of binding modes and affinities to glycosyltransferases and glycosidases.

Integration of Stable Isotope Tracing with Systems Biology Approaches for Glycan Flux Analysis

Stable isotope tracing is a powerful methodology for mapping the flow of metabolites through complex biochemical networks. By introducing isotopically labeled precursors into cells or organisms and tracking their incorporation into downstream products, researchers can quantify the rates of metabolic pathways, a field known as metabolic flux analysis.

This compound is well-suited for use as a tracer in studies of glycan biosynthesis. For instance, it can be used to trace the fate of asparagine-linked GlcNAc in the N-linked glycosylation pathway. By monitoring the appearance of the deuterium label in larger, more complex N-glycans over time, it is possible to determine the rates of glycan extension and branching.

When combined with systems biology approaches, such as transcriptomics and proteomics, stable isotope tracing can provide a comprehensive view of how glycosylation pathways are regulated in response to different physiological or pathological conditions. For example, by comparing the glycan flux in normal versus cancerous cells, it may be possible to identify novel targets for therapeutic intervention.

The data table below illustrates a hypothetical experimental design for a glycan flux analysis study using this compound.

Experimental ConditionTracerAnalytical MethodMeasured Parameter
Control Cells This compoundLC-MS/MSRate of incorporation of deuterium into complex N-glycans
Treated Cells This compoundLC-MS/MSAltered rate of incorporation of deuterium into complex N-glycans

Development of Novel Mechanistic Probes and Tools for Dissecting Glycobiology Pathways

The development of novel chemical tools is essential for probing the intricate mechanisms of glycobiology. These tools can be used to identify and characterize the enzymes involved in glycosylation, to visualize glycans in living cells, and to modulate the activity of glycosylation pathways.

This compound represents a fundamental type of mechanistic probe – an isotopically labeled substrate analog. Its use can be extended by incorporating it into more complex molecular structures. For example, it could be derivatized with a photo-crosslinking group to create a probe that can covalently trap interacting proteins, such as glycosyltransferases or lectins.

Another avenue of research is the development of metabolic chemical reporters based on this compound. nih.govnih.govresearchgate.net By attaching a bioorthogonal handle, such as an azide (B81097) or an alkyne, to the GlcNAc moiety, it would be possible to visualize and identify glycoproteins that have incorporated the deuterated sugar using click chemistry. This would provide a powerful tool for studying the dynamics of N-linked glycosylation in living systems.

The table below provides examples of how this compound could be modified to create novel mechanistic probes.

Probe TypeModification to this compoundApplication
Photo-affinity Probe Addition of a diazirine or benzophenone (B1666685) groupCovalent capture of interacting proteins for identification by mass spectrometry.
Metabolic Reporter Incorporation of an azide or alkyne handleBioorthogonal labeling and visualization of newly synthesized glycoproteins.
Enzyme Substrate Elongation with additional monosaccharidesProbing the substrate specificity of glycosyltransferases and glycosidases.

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